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molecular formula C8H7F3O B096953 1-Methoxy-2-(trifluoromethyl)benzene CAS No. 16222-42-7

1-Methoxy-2-(trifluoromethyl)benzene

Cat. No. B096953
M. Wt: 176.14 g/mol
InChI Key: BHPJMWUXVOTGQU-UHFFFAOYSA-N
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Patent
US06894061B2

Procedure details

A stirred solution of 2-hydroxybenzotrifluoride (23.0 g, 142 mmol) in 2-butanone (107 mL) was treated with potassium carbonate (25.51 g, 185 mmol) and iodomethane (13.3 mL, 213 mmol). The mixture was heated at reflux overnight under argon until the thin-layer chromatography showed a completed reaction. The mixture was cooled to room temperature and filtered through diatomaceous earth. The filtered solid was washed with acetone and the filtrate concentrated carefully in vacuo without heating. The resulting crude liquid was purified by vacuum distillation to yield the title compound (21.79 g, 0.124 mol, 87%) as a colorless liquid.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
25.51 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
107 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:11])([F:10])[F:9].[C:12](=O)([O-])[O-].[K+].[K+].IC>CC(=O)CC>[CH3:12][O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:9])([F:10])[F:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
25.51 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
13.3 mL
Type
reactant
Smiles
IC
Name
Quantity
107 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight under argon until the thin-layer chromatography
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
a completed reaction
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
WASH
Type
WASH
Details
The filtered solid was washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated carefully in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
without heating
DISTILLATION
Type
DISTILLATION
Details
The resulting crude liquid was purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.124 mol
AMOUNT: MASS 21.79 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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